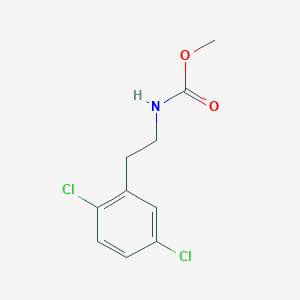

![molecular formula C14H16I2N4O2 B2711590 1-methyl-4-[N'-(1-methylpyridin-1-ium-4-carbonyl)hydrazinecarbonyl]pyridin-1-ium diiodide CAS No. 103483-55-2](/img/structure/B2711590.png)

1-methyl-4-[N'-(1-methylpyridin-1-ium-4-carbonyl)hydrazinecarbonyl]pyridin-1-ium diiodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

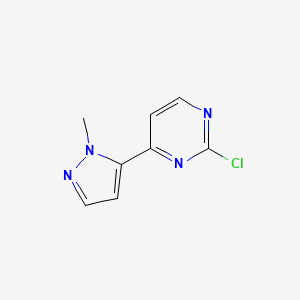

This compound is a pyridinium derivative, which is a type of organic compound. Pyridinium compounds are often used in the synthesis of other complex organic molecules. They are also known to have a variety of biological activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyridinium compounds are generally soluble in water and have high melting points due to their ionic nature .Scientific Research Applications

Synthesis and Chemical Reactions

1-Methyl-4-[N'-(1-methylpyridin-1-ium-4-carbonyl)hydrazinecarbonyl]pyridin-1-ium diiodide, due to its complex structure, finds applications in various synthetic and chemical reaction studies. For instance, the compound's involvement in the synthesis of methylene-bridged bis-1,3-dicarbonyl derivatives through iron-catalyzed oxidative reactions showcases its role in creating novel organic compounds (Li et al., 2009). Similarly, its use in generating pyridine and fused pyridine derivatives through reactions with arylidene malononitrile demonstrates its versatility in organic synthesis (Al-Issa, 2012).

Photocorms and Bioconjugates Development

The development of functionalized ruthenium(II) polypyridyl complexes for photoinduced CO-release studies highlights the compound's potential in biomedical applications. These complexes serve as the foundation for creating CORM-peptide nucleic acid bioconjugates, which are of significant interest for biosensing and biomedical applications (Bischof et al., 2013).

Water Oxidation Catalysts

Research into the synthesis of new families of Ru complexes for water oxidation, utilizing ligands similar in structure to the compound , has shown promising results in creating efficient catalysts for oxygen evolution. This application is critical for developing sustainable energy solutions (Zong & Thummel, 2005).

Antimicrobial Agents

The compound's derivatives have also been explored for their antimicrobial properties. Synthesis of chiral macrocyclic or linear pyridine carboxamides from related compounds has demonstrated potential as antimicrobial agents, underscoring the compound's relevance in pharmaceutical research (Al-Salahi et al., 2010).

Corrosion Inhibition

Further, derivatives of 1-methyl-4-[N'-(1-methylpyridin-1-ium-4-carbonyl)hydrazinecarbonyl]pyridin-1-ium diiodide have been studied for their effectiveness as corrosion inhibitors. Their ability to protect mild steel against corrosion in acidic environments highlights the compound's utility in industrial applications (El-hajjaji et al., 2020).

properties

IUPAC Name |

1-methyl-N'-(1-methylpyridin-1-ium-4-carbonyl)pyridin-1-ium-4-carbohydrazide;diiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2.2HI/c1-17-7-3-11(4-8-17)13(19)15-16-14(20)12-5-9-18(2)10-6-12;;/h3-10H,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRJEKDBDKXPHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=[N+](C=C2)C.[I-].[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16I2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4-[N'-(1-methylpyridin-1-ium-4-carbonyl)hydrazinecarbonyl]pyridin-1-ium diiodide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2711508.png)

![2-imino-1-(3-methoxypropyl)-8-methyl-3-(phenylsulfonyl)-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2711510.png)

![(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B2711511.png)

![4-oxo-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2711522.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2711523.png)

![6-[5-(4-Carboxybutyl)-2-thienyl]hexanoic acid](/img/structure/B2711527.png)

![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B2711528.png)

![(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2711530.png)